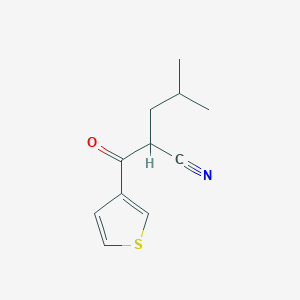

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

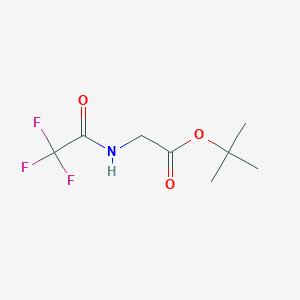

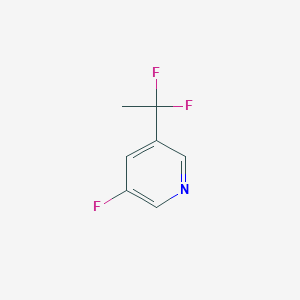

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile consists of a thiophene ring attached to a pentanenitrile chain with a methyl group .Applications De Recherche Scientifique

Functionalization and Synthetic Applications

- Incorporation of thiophene moieties, similar to the structure of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, has been utilized in electrophilic reactions promoted by samarium diiodide to achieve regioselective reactions. These thiophene-incorporating compounds react with aldehydes, ketones, and conjugated esters, leading to the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. Such methodologies have applications in synthesizing complex molecules including pharmaceutical agents and materials with specific functionalities (Yang et al., 2000).

Catalysis and Organic Reactions

- Thiophene derivatives have been investigated for their roles in catalytic reactions. For instance, the selective reduction of CO2 into methylene coupled with the formation of C-S bonds under specific conditions showcases the potential of thiophene-based compounds in carbon capture and utilization technologies. This indicates a novel synthetic method for the conversion of CO2 into valuable chemical feedstocks, utilizing thiophene derivatives as intermediates or catalysts (Zhiqian Guo et al., 2018).

Material Science and Electrochemical Applications

- The synthesis of thiophene derivatives, including structures analogous to 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, has been explored for the development of new conducting polymers. These materials are potential candidates for applications in electronics, showcasing the versatility of thiophene-based compounds in material science (A. Fazio et al., 1999).

Environmental and Sensing Technologies

- In another study, diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate, a compound with structural similarities to 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, was synthesized and applied to the development of an electrochemical sensor for Hg(II) ions. This illustrates the potential of thiophene-based compounds in environmental monitoring and remediation technologies (M. M. Rahman et al., 2020).

Propriétés

IUPAC Name |

4-methyl-2-(thiophene-3-carbonyl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-8(2)5-10(6-12)11(13)9-3-4-14-7-9/h3-4,7-8,10H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRATYRFYSLMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)C(=O)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)

![6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2927601.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)

![N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927608.png)